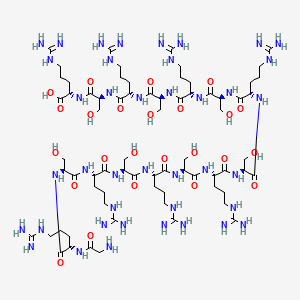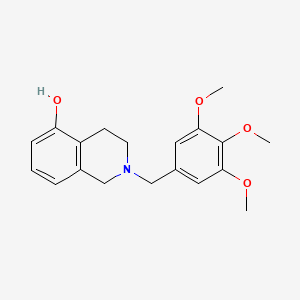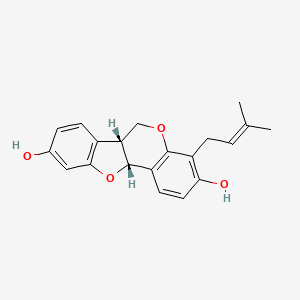
Akt1&PKA-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt1&PKA-IN-2 is a compound known for its inhibitory effects on protein kinase B (PKB), also known as Akt, and protein kinase A (PKA). These kinases play crucial roles in various cellular processes, including cell growth, survival, and metabolism. Akt1&PKA-IN-2 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akt1&PKA-IN-2 involves several steps, starting with the preparation of intermediate compounds. One common method includes the use of amide coupling reactions to form the core structure of the compound. The reaction conditions typically involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of Akt1&PKA-IN-2 may involve more efficient and scalable methods. This could include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and high-throughput screening can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Akt1&PKA-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Akt1&PKA-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study kinase activity and signaling pathways.
Biology: Employed in cell biology to investigate the role of Akt and PKA in cellular processes.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mechanism of Action
Akt1&PKA-IN-2 exerts its effects by inhibiting the activity of Akt and PKA. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and metabolism. The molecular targets include the pleckstrin homology domain of Akt and the catalytic subunit of PKA .
Comparison with Similar Compounds
Similar Compounds
Capivasertib (AZD5363): Another Akt inhibitor with similar therapeutic applications.
Ipatasertib: An Akt inhibitor used in cancer research.
MK-2206: A non-ATP-competitive inhibitor of Akt.
Uniqueness
Akt1&PKA-IN-2 is unique due to its dual inhibitory effects on both Akt and PKA, making it a valuable tool for studying the interplay between these kinases in various cellular processes. Its selectivity and potency also distinguish it from other inhibitors .
Properties
Molecular Formula |
C20H17Cl2N3O |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-[(R)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m0/s1 |
InChI Key |
TWAIYMKBHKNSRO-IBGZPJMESA-N |
Isomeric SMILES |
C1C(CN1)[C@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Canonical SMILES |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)

![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)



![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)



